molecular formula C12H21NO9 B1248387 n-Propanoylneuraminic acid

n-Propanoylneuraminic acid

Cat. No.: B1248387
M. Wt: 323.3 g/mol
InChI Key: QZBCMZXFDLYCRV-BVKYVCSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propanoylneuraminic acid (Neu5Prop) is a synthetic sialic acid derivative engineered by replacing the natural N-acetyl group of N-acetylneuraminic acid (Neu5Ac) with an N-propanoyl moiety. This modification increases its molecular weight by 14 Da compared to Neu5Ac, enabling distinct biochemical and functional properties . Neu5Prop is incorporated into cell surface glycoconjugates via metabolic glycoengineering using its precursor, N-propanoylmannosamine (ManNProp). Studies demonstrate that Neu5Prop substitution alters glycan profiles, enhances neurite outgrowth in neuronal cells, and modulates calcium signaling in oligodendrocytes, positioning it as a critical tool for studying sialic acid-dependent processes in development and regeneration .

Properties

Molecular Formula

C12H21NO9

Molecular Weight

323.3 g/mol

IUPAC Name

(2S,4S,5R,6R)-2,4-dihydroxy-5-(propanoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C12H21NO9/c1-2-7(17)13-8-5(15)3-12(21,11(19)20)22-10(8)9(18)6(16)4-14/h5-6,8-10,14-16,18,21H,2-4H2,1H3,(H,13,17)(H,19,20)/t5-,6+,8+,9+,10+,12-/m0/s1

InChI Key

QZBCMZXFDLYCRV-BVKYVCSXSA-N

Isomeric SMILES

CCC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O

Canonical SMILES

CCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Synonyms

N-PNAA
N-propanoylneuraminic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Propanoylneuraminic acid is most directly compared to its natural analog, N-acetylneuraminic acid (Neu5Ac), the predominant sialic acid in mammals. Below is a detailed analysis of their structural, functional, and metabolic differences:

Structural and Molecular Differences

  • N-Acyl Group: Neu5Prop features a propanoyl group (CH₂CH₂CO-) at the C5 position, whereas Neu5Ac contains an acetyl group (CH₃CO-) .
  • Molecular Weight : Neu5Prop is 14 Da heavier than Neu5Ac (309.27 g/mol vs. 323.3 g/mol) due to the extended carbon chain .

Incorporation Efficiency

  • In mesenchymal stromal cells supplemented with ManNProp, 62% of Neu5Ac is replaced by Neu5Prop, distributed evenly across the N-glycome . This contrasts with Neu5Ac, which is naturally synthesized without requiring exogenous precursors.

Functional Effects

Property Neu5Prop Neu5Ac References
Calcium Signaling Induces GABA-triggered calcium oscillations in oligodendrocytes No reported calcium oscillation effects
Neurite Outgrowth Stimulates neurite elongation in PC12 cells and cerebellar neurons Baseline neurite growth observed
Therapeutic Potential Enhances axonal regeneration in sciatic nerve injury models Limited regenerative effects

Metabolic Pathways

  • Precursor Dependency: Neu5Prop requires the synthetic precursor ManNProp for biosynthesis, whereas Neu5Ac is derived from N-acetylmannosamine (ManNAc), a natural metabolite .

Q & A

Q. What are the standard analytical techniques for characterizing n-Propanoylneuraminic acid in synthetic mixtures?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for separation and structural confirmation. Validate purity via nuclear magnetic resonance (NMR) spectroscopy, specifically analyzing proton environments (e.g., coupling constants for sialic acid derivatives) and carbon backbone assignments . For quantification, employ UV-Vis spectroscopy at 210–220 nm, calibrated against a synthetic reference standard.

Q. How is this compound synthesized in vitro, and what are common yield-limiting factors?

Methodological Answer: Enzymatic synthesis using sialyltransferases (e.g., from E. coli) with CMP-Neu5Ac as a donor substrate and propanoyl-CoA as an acceptor. Monitor reaction kinetics via LC-MS to optimize pH (7.5–8.5) and temperature (37°C). Yield limitations arise from enzyme inhibition by byproducts (e.g., CMP) or substrate depletion; mitigate via fed-batch addition of propanoyl-CoA and immobilized enzyme systems .

Q. What biological systems are used to study the uptake of this compound in cellular models?

Methodological Answer: Utilize fluorescently tagged derivatives (e.g., FITC-labeled this compound) in human epithelial cell lines (Caco-2, HT-29). Quantify uptake via flow cytometry and validate specificity using competitive inhibition with excess unlabeled substrate. Include controls for passive diffusion (4°C incubation) and lysosomal degradation (chloroquine pretreatment) .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound in vivo be resolved?

Methodological Answer: Conduct isotope tracing (e.g., ¹³C-labeled compound) in animal models to track degradation pathways. Compare results across species (mice vs. primates) and tissues (plasma vs. liver homogenates). Use pharmacokinetic modeling to account for inter-study variability in sampling times or dose regimens . For contradictory in vitro results, standardize assay conditions (e.g., oxygen tension, serum-free media) to minimize confounding factors .

Q. What experimental designs are optimal for studying this compound’s role in glycan-mediated pathogen adhesion?

Methodological Answer: Use surface plasmon resonance (SPR) to measure binding affinity between this compound-functionalized glycans and pathogen lectins (e.g., influenza hemagglutinin). Include negative controls (non-sialylated glycans) and replicate across multiple pathogen strains. For cellular assays, apply CRISPR-edited cell lines lacking endogenous sialic acid biosynthesis (e.g., GNE-deficient HEK293) to isolate compound-specific effects .

Q. How should researchers address discrepancies in NMR spectral data for this compound across different solvents?

Methodological Answer: Re-run spectra in deuterated solvents (D₂O vs. DMSO-d₆) to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with computational chemistry tools (e.g., density functional theory) to predict expected coupling patterns and validate assignments .

Q. What statistical approaches are recommended for analyzing clustered data in studies of this compound’s anti-inflammatory effects?

Methodological Answer: Apply mixed-effects models to account for repeated measurements (e.g., cytokine levels over time). Use false discovery rate (FDR) correction for multi-parametric assays (e.g., RNA-seq). For small sample sizes, employ non-parametric tests (e.g., Wilcoxon signed-rank) and report effect sizes with 95% confidence intervals .

Data Presentation & Validation Guidelines

  • Synthesis Reporting : Adhere to NIH guidelines for preclinical research, including detailed experimental conditions (reagent batches, purification steps) and raw spectral data in appendices .
  • Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
  • Ethical Compliance : For human-derived samples, document participant selection criteria and IRB approval per biomedical research standards .

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